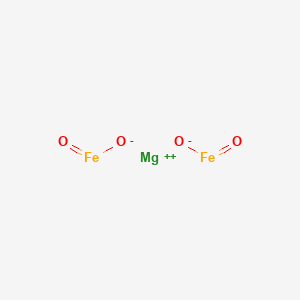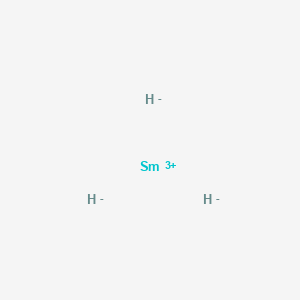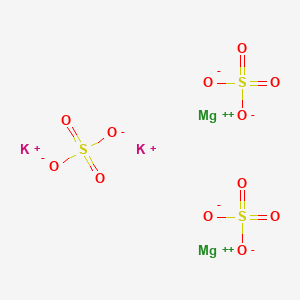
Potassium magnesium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium magnesium sulfate, also known as langbeinite, is a naturally occurring mineral that is widely used in the fields of agriculture, medicine, and industry. This compound is composed of potassium, magnesium, and sulfate ions, and has a chemical formula of K2Mg2(SO4)3.
Mecanismo De Acción
The exact mechanism of action of potassium magnesium sulfate is not fully understood, but it is believed to work by regulating various cellular processes in the body. It has been shown to modulate the activity of enzymes and signaling pathways, which can have a wide range of effects on cellular function.
Efectos Bioquímicos Y Fisiológicos
Potassium magnesium sulfate has been shown to have a number of biochemical and physiological effects in the body. It has been found to regulate the activity of various enzymes, including those involved in energy metabolism, protein synthesis, and DNA repair.
Additionally, potassium magnesium sulfate has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been found to modulate the immune system, which could make it a useful treatment for autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using potassium magnesium sulfate in lab experiments is its ability to regulate cellular processes in a specific and controlled manner. This compound can be used to modulate the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various biological processes.
However, one limitation of using potassium magnesium sulfate in lab experiments is its potential toxicity at high concentrations. Care must be taken to ensure that the compound is used at appropriate concentrations to avoid any adverse effects on cells or organisms.
Direcciones Futuras
There are many potential future directions for research on potassium magnesium sulfate. One area of interest is its potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular disease.
Additionally, further research is needed to better understand the mechanisms of action of this compound, as well as its potential interactions with other compounds and medications.
Overall, potassium magnesium sulfate is a versatile and promising compound that has many potential applications in various fields. Further research is needed to fully understand its potential and to develop new uses for this important compound.
Métodos De Síntesis
Potassium magnesium sulfate can be synthesized through a number of methods, including the reaction of potassium sulfate and magnesium sulfate in an aqueous solution. This reaction results in the formation of Potassium magnesium sulfate crystals, which can then be purified and used for various applications.
Aplicaciones Científicas De Investigación
Potassium magnesium sulfate has been extensively studied for its potential applications in various fields. In the agricultural industry, it is commonly used as a fertilizer due to its high potassium and magnesium content, which are essential nutrients for plant growth.
In the medical field, potassium magnesium sulfate has been investigated for its potential therapeutic effects. Studies have shown that this compound may have anti-inflammatory and antioxidant properties, which could make it a useful treatment for a variety of conditions, including arthritis, cardiovascular disease, and cancer.
Propiedades
Número CAS |
13826-56-7 |
|---|---|
Nombre del producto |
Potassium magnesium sulfate |
Fórmula molecular |
K2Mg2O12S3 |
Peso molecular |
415 g/mol |
Nombre IUPAC |
dimagnesium;dipotassium;trisulfate |
InChI |
InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |
Clave InChI |
WZISDKTXHMETKG-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
Otros números CAS |
17855-14-0 13826-56-7 |
Sinónimos |
magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



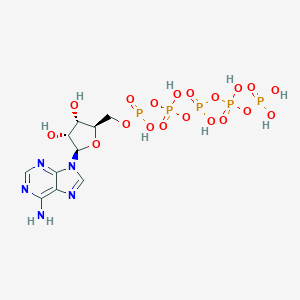
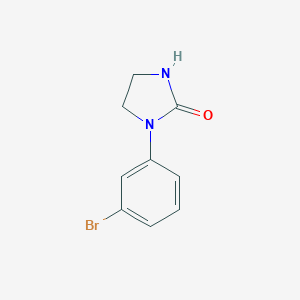
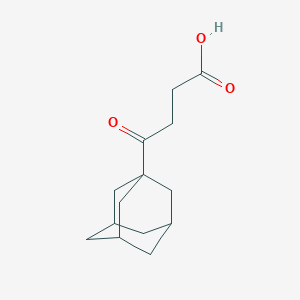
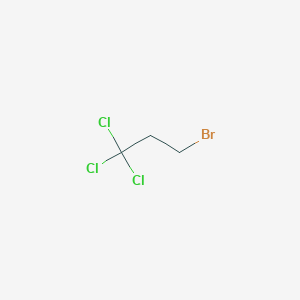
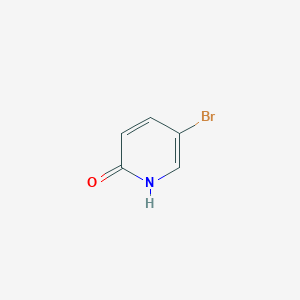
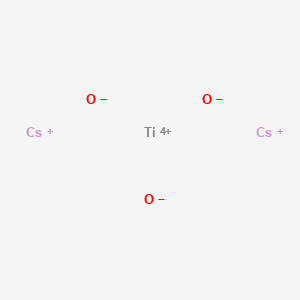
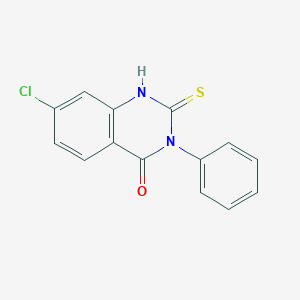
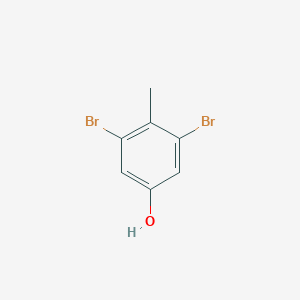
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
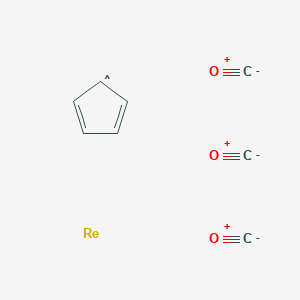

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
